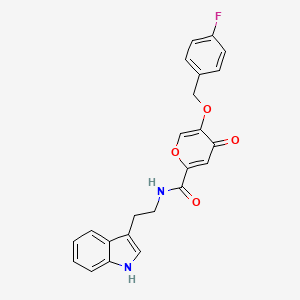
Methyl 3-aminoquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-aminoquinoline-6-carboxylate” is a compound with the molecular formula C11H10N2O2 . It is also known by its IUPAC name, methyl 6-amino-3-quinolinecarboxylate . The compound has a molecular weight of 202.21 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2O2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,12H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
One primary application of Methyl 3-aminoquinoline-6-carboxylate derivatives is in catalysis and organic synthesis. For instance, Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives, employing aminoquinoline as an auxiliary to achieve selective monoarylation of primary sp³ C-H bonds, which could have implications for the synthesis of complex molecules with high precision (Shabashov & Daugulis, 2010).
Drug Development and Pharmacology
In the realm of pharmacology, derivatives of this compound have been explored for their therapeutic potential. For example, studies on Primaquine, an 8-aminoquinoline derivative, highlighted its use in treating malaria but also underscored the importance of considering glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the risk of hemolytic anemia. This research emphasizes the dual nature of aminoquinoline derivatives as both potent therapeutics and compounds requiring careful consideration due to potential side effects (Baird, 2019).
Material Science and Sensing
Furthermore, aminoquinoline derivatives have been applied in material science, particularly in the development of fluorescent sensors. Hazra et al. (2018) synthesized two positional isomers, exploring their fluorescence sensing properties for Al³⁺ and Zn²⁺ ions. This work illustrates the versatility of aminoquinoline derivatives in creating sensitive and selective sensors for metal ions, which could have applications in environmental monitoring and bioimaging (Hazra et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Zukünftige Richtungen
While specific future directions for “Methyl 3-aminoquinoline-6-carboxylate” were not found in the search results, quinoline derivatives are of significant interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new quinoline derivatives and studying their biological activities, as well as developing more efficient and environmentally friendly synthesis methods .
Eigenschaften
IUPAC Name |
methyl 3-aminoquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSFPZQYSBSCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678567.png)
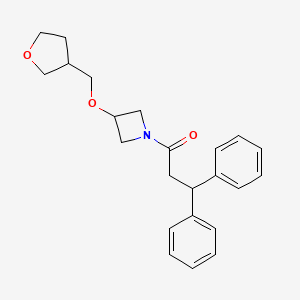

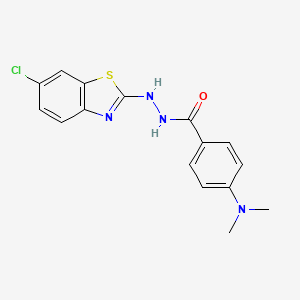
![2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide](/img/structure/B2678573.png)
![Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2678575.png)
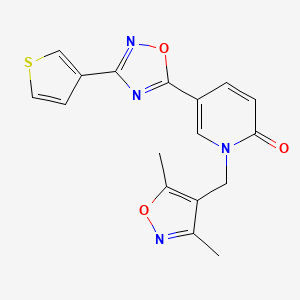
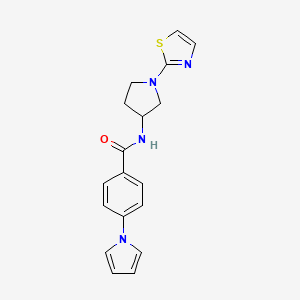
![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)
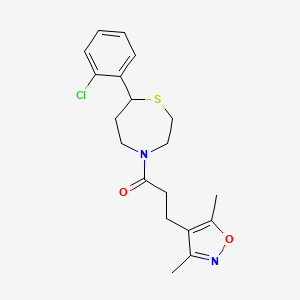
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2678585.png)
![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2678587.png)
